3,5-Dimethyl-4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)isoxazole
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Overview
Description
“3,5-Dimethyl-4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)isoxazole” is a complex organic compound that contains several functional groups and heterocyclic rings, including isoxazole and thiazole . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Thiazole, on the other hand, is a five-membered heterocyclic compound containing nitrogen and sulfur atoms .
Molecular Structure Analysis
The isoxazole ring is a five-membered heterocyclic moiety, while the thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Antibacterial Properties
A study on the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids introduced compounds with significant activity predominantly against Gram-negative bacteria. This research highlights the antimicrobial potential of related structures, showcasing the methodological advancements in creating heteroatom-activated beta-lactam antibiotics (S. Woulfe & M. Miller, 1985).
Neuroprotective Effects
Dimethyl sulfoxide, a compound related in context to solvent applications for pharmacological agents, was found to suppress NMDA- and AMPA-induced ion currents and calcium influx, offering protection against excitotoxic death in hippocampal neurons. This suggests potential neuroprotective applications for derivatives of related chemical structures (Chengbiao Lu & M. Mattson, 2001).
Heterocyclic Chemistry Advances
The lateral metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups have been explored, offering a direct and synthetically useful route to thioalkyl derivatives. This research underscores the importance of functionalized isoxazoles in synthetic chemistry, providing a foundation for further developments in the field (T. N. Balasubramaniam, Y. Mirzaei, & N. R. Natale, 1990).
Antimicrobial Activity of Novel Compounds
Research into the synthesis and antibacterial activity of novel urea and thiourea derivatives of isoxazolo[4,5-d]pyridazine and related thiazolo[4,5-d]pyridazine as antimicrobial agents has demonstrated promising results. This study illustrates the ongoing efforts to combat microbial resistance through the development of new chemical entities (H. Faidallah et al., 2013).
Future Directions
The future directions in the field of isoxazole and thiazole derivatives involve the development of new eco-friendly synthetic strategies, given their enormous significance in drug discovery . There is also a growing interest in the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
3,5-dimethyl-4-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-7-10(8(2)18-13-7)20(15,16)14-5-9(6-14)17-11-12-3-4-19-11/h3-4,9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRMBUUYNCYJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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